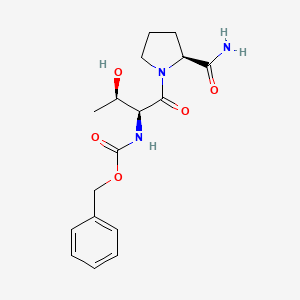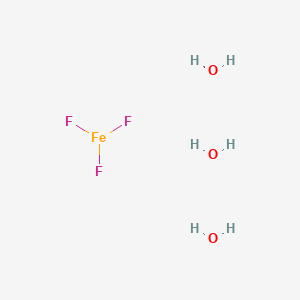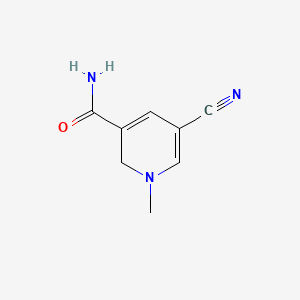
3-Fluoro-2-metilpiridin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2.
Aplicaciones Científicas De Investigación
3-Fluoro-2-methylpyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its use in creating advanced materials with unique properties.
Biological Research: It serves as a building block for synthesizing biologically active molecules.
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-2-methylpyridin-4-amine (5Me3F4AP) is the potassium (K+) channel . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .
Mode of Action
5Me3F4AP acts as a K+ channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .
Biochemical Pathways
The blocking of K+ channels by 5Me3F4AP affects the neuronal signaling pathways . By reducing the aberrant efflux of K+ ions, it enhances axonal conduction . This mechanism is particularly beneficial in conditions involving demyelination, such as multiple sclerosis .
Pharmacokinetics
5Me3F4AP exhibits comparable basicity and greater lipophilicity compared to 3-fluoro-4-aminopyridine (3F4AP), another K+ channel blocker . It also shows higher permeability to an artificial brain membrane, suggesting better bioavailability . Furthermore, 5Me3F4AP is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .
Result of Action
The result of 5Me3F4AP’s action is the enhancement of impulse conduction in demyelinated axons . This can potentially improve neurological functions in conditions like multiple sclerosis .
Action Environment
The action of 5Me3F4AP can be influenced by various environmental factors. For instance, its stability towards oxidation can be affected by the presence and activity of metabolic enzymes like CYP2E1 . Moreover, its lipophilicity and permeability suggest that it may be more effective in environments with a high lipid content, such as the brain .
Análisis Bioquímico
Biochemical Properties
3-Fluoro-2-methylpyridin-4-amine has been identified as a novel potassium (K+) channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with K+ channels is a key aspect of its role in biochemical reactions.
Cellular Effects
The cellular effects of 3-Fluoro-2-methylpyridin-4-amine are primarily related to its role as a K+ channel blocker. By binding to exposed K+ channels, it can influence cell function by altering cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-2-methylpyridin-4-amine involves binding to voltage-gated K+ (Kv) channels exposed due to demyelination, reducing the aberrant efflux of K+ ions and enhancing axonal conduction .
Temporal Effects in Laboratory Settings
In laboratory settings, 3-Fluoro-2-methylpyridin-4-amine has shown to be more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 . This stability suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
Its comparable potency to other K+ channel blockers suggests that it may have similar dosage effects .
Metabolic Pathways
It is known to be more stable towards oxidation by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .
Transport and Distribution
Its lipophilicity and permeability to an artificial brain membrane suggest that it may interact with transporters or binding proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methylpyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction is carried out under basic conditions, often using a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-Fluoro-2-methylpyridin-4-amine, often employs large-scale fluorination processes. These methods may involve the use of complex fluorinating agents and catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide in DMF are used.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-aminopyridine: Another fluorinated pyridine with similar applications in medicinal chemistry.
2-Fluoropyridine: A simpler fluorinated pyridine used in various chemical syntheses.
Uniqueness
3-Fluoro-2-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and methyl groups on the pyridine ring makes it particularly interesting for developing new pharmaceuticals and materials .
Propiedades
IUPAC Name |
3-fluoro-2-methylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVGKIMLLNYRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668415 |
Source


|
| Record name | 3-Fluoro-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15931-21-2 |
Source


|
| Record name | 3-Fluoro-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)



![(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one](/img/structure/B578996.png)


![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)
![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)
